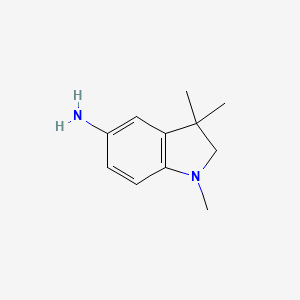

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is built upon the fundamental indoline scaffold, which consists of a benzene ring fused to a five-membered nitrogen-containing ring. The indoline core structure provides the foundational framework, where the 2-3 bond is saturated, distinguishing it from the aromatic indole system. This saturation creates a more flexible molecular geometry compared to fully aromatic indole derivatives.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural features. The base name "indol" indicates the bicyclic heterocyclic system, while the prefix "2,3-dihydro-1H" specifies the saturation of the 2-3 bond and the position of the nitrogen atom. The substituent pattern includes three methyl groups: one attached to the nitrogen at position 1, and two methyl groups attached to carbon 3, creating a geminal dimethyl substitution pattern. The amino group is positioned at carbon 5 of the benzene ring portion of the indoline system.

The molecular formula C₁₁H₁₆N₂ indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. The structural arrangement creates a three-dimensional molecular geometry where the indoline ring system adopts a slightly puckered conformation due to the saturated carbon atoms at positions 2 and 3. The quaternary carbon at position 3, bearing two methyl substituents, introduces significant steric bulk that influences the overall molecular shape and potential intermolecular interactions.

The substitution pattern significantly affects the electronic distribution within the molecule. The electron-donating nature of the methyl groups enhances the electron density on the indoline ring system, while the amino group at position 5 provides additional electron-donating character to the aromatic portion of the molecule. This electronic environment creates favorable conditions for various chemical transformations and potential biological activities.

Crystallographic Analysis and Stereochemical Features

Crystallographic analysis of indoline derivatives reveals important structural insights that can be applied to understanding this compound. Related compounds in the indoline family demonstrate specific packing arrangements and molecular conformations in the solid state. The presence of the geminal dimethyl groups at position 3 creates a quaternary carbon center that significantly influences the molecular conformation and crystal packing behavior.

The stereochemical features of this compound are particularly interesting due to the reduced symmetry introduced by the substitution pattern. The nitrogen atom at position 1 can adopt different conformational states, and the methyl substituent on this nitrogen can occupy various orientational preferences. The saturated nature of the indoline ring system allows for greater conformational flexibility compared to aromatic systems, leading to potential conformational isomerism in solution and solid states.

Crystal packing analysis of similar indoline derivatives shows that intermolecular interactions play crucial roles in determining solid-state structures. The amino group at position 5 can participate in hydrogen bonding interactions, both as a donor and acceptor, influencing the overall crystal lattice arrangement. The methyl groups provide hydrophobic regions that contribute to van der Waals interactions between adjacent molecules in the crystal structure.

The molecular geometry optimization studies on related indoline compounds indicate that the five-membered ring adopts an envelope conformation, with one carbon atom displaced from the plane formed by the other four atoms. This conformational preference is influenced by the substitution pattern and can affect the overall molecular properties and reactivity patterns.

| Structural Parameter | Value | Reference System |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂ | Target Compound |

| Molecular Weight | 176.26 g/mol | Target Compound |

| Ring System | Bicyclic (6,5-fused) | Indoline Core |

| Quaternary Carbons | 1 (at position 3) | Substitution Pattern |

| Nitrogen Atoms | 2 (ring N and amino N) | Functional Groups |

Comparative Structural Analysis with Related Indoline Derivatives

Comparative analysis with related indoline derivatives provides valuable insights into the unique structural features of this compound. Several structurally related compounds demonstrate similar core architectures but differ in their substitution patterns and functional group arrangements. The compound 5-Amino-1,3,3-trimethyl-indolin-2-one represents a closely related structure where the indoline core is modified with a carbonyl group at position 2, creating an oxindole framework.

1,3,3-Trimethyl-2-methyleneindoline serves as another important comparative compound, featuring the same methyl substitution pattern but lacking the amino group and containing an exocyclic double bond. This structural difference significantly affects the electronic properties and chemical reactivity of the molecule. The presence of the methylene group creates additional conjugation possibilities and alters the overall molecular geometry.

The analysis of hexamethylindodicarbocyanine derivatives provides insights into extended indoline systems where multiple indoline units are connected through conjugated linkers. These compounds demonstrate how the basic indoline framework can be incorporated into larger molecular architectures while maintaining its characteristic electronic and structural properties.

Comparative molecular weight analysis reveals that this compound at 176.26 grams per mole falls within the typical range for substituted indoline compounds. The addition of the amino group increases the molecular complexity while maintaining favorable physicochemical properties for potential applications.

The substitution pattern comparison shows that the presence of three methyl groups and one amino group creates a unique electronic environment that differs from other indoline derivatives. The combination of electron-donating methyl groups and the amino functionality provides enhanced electron density distribution that can influence both chemical reactivity and potential biological activities.

| Compound | Molecular Formula | Key Structural Differences | Molecular Weight |

|---|---|---|---|

| Target Compound | C₁₁H₁₆N₂ | 5-amino, trimethyl substitution | 176.26 g/mol |

| 5-Amino-1,3,3-trimethyl-indolin-2-one | C₁₁H₁₄N₂O | Carbonyl at position 2 | 190.24 g/mol |

| 1,3,3-Trimethyl-2-methyleneindoline | C₁₂H₁₅N | Exocyclic methylene | 173.26 g/mol |

| 6-ethyl-N-methyl-2,3-dihydro-1H-indol-5-amine | C₁₁H₁₆N₂ | Ethyl at position 6, N-methyl amino | 176.26 g/mol |

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for detailed structural elucidation, offering insights into the molecular connectivity and dynamic behavior in solution. The ¹H nuclear magnetic resonance spectrum is expected to show characteristic signals for the various proton environments within the molecule.

The methyl groups attached to the quaternary carbon at position 3 would appear as singlets in the ¹H nuclear magnetic resonance spectrum, typically around 1.2-1.4 parts per million, reflecting their equivalent chemical environments. The methyl group attached to the nitrogen at position 1 would show a distinct singlet at approximately 2.8-3.2 parts per million, shifted downfield due to the proximity to the nitrogen atom. The methylene protons at position 2 would appear as a singlet around 3.0-3.5 parts per million, while the aromatic protons would be observed in the characteristic aromatic region between 6.5-7.5 parts per million.

The ¹³C nuclear magnetic resonance spectrum would provide complementary information about the carbon framework of the molecule. The quaternary carbon at position 3 bearing the two methyl groups would appear as a characteristic signal around 40-50 parts per million. The aromatic carbons would be distributed across the typical aromatic region from 110-150 parts per million, with the carbon bearing the amino group showing characteristic shielding effects.

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of key functional groups. The amino group would exhibit characteristic nitrogen-hydrogen stretching vibrations in the region of 3200-3500 wavenumbers, appearing as medium to strong broad absorptions. The aromatic carbon-hydrogen stretching would appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching would be observed in the 2800-3000 wavenumber region. The aromatic carbon-carbon stretching vibrations would appear in the fingerprint region between 1550-1700 wavenumbers.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The indoline chromophore typically exhibits absorption maxima in the ultraviolet region, with the exact wavelength depending on the substitution pattern and electronic effects of the substituents. The amino group conjugation with the aromatic system can lead to bathochromic shifts and increased extinction coefficients compared to unsubstituted indoline derivatives.

| Spectroscopic Technique | Key Absorption/Signal Regions | Characteristic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 1.2-1.4 ppm (gem-dimethyl), 2.8-3.2 ppm (N-methyl), 6.5-7.5 ppm (aromatic) | Distinct methyl environments, aromatic protons |

| ¹³C Nuclear Magnetic Resonance | 40-50 ppm (quaternary C), 110-150 ppm (aromatic) | Quaternary carbon, aromatic framework |

| Infrared | 3200-3500 cm⁻¹ (N-H), 1550-1700 cm⁻¹ (aromatic C=C) | Amino group, aromatic system |

| Ultraviolet-Visible | 250-300 nm region | Indoline chromophore with amino substitution |

Properties

IUPAC Name |

1,3,3-trimethyl-2H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKIIOQCBMYRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=C1C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627381 | |

| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848047-45-0 | |

| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Nitration of 2,3,3-trimethyl-3H-indolenine to introduce a nitro group at the 5-position.

- Reduction of the nitro group to the corresponding amine.

- Purification and isolation of the amine product.

This approach is well-documented in the literature and involves careful control of reaction conditions to achieve high yield and purity.

Stepwise Synthesis Details

| Step | Reaction | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nitration of 2,3,3-trimethyl-3H-indolenine | 96% sulfuric acid, ice bath, dropwise addition of indolenine, temperature control at ~0-5 °C | 2,3,3-trimethyl-5-nitro-3H-indolenine | Not specified | Controlled addition to avoid over-nitration |

| 2 | Reduction of nitro group to amine | Iron powder, 7% acetic acid, ethanol solvent, heating at 343-353 K for 1 hour | 2,3,3-trimethyl-3H-indolenine-5-amine (target amine) | ~83% (for intermediate indolenine) | Neutralization with sodium carbonate, filtration, recrystallization from aqueous ethanol |

| 3 | Purification | Recrystallization from aqueous ethanol (2:1) | Pure amine | High purity confirmed by IR (NH stretch at 3317, 3188 cm⁻¹) | Melting point 451-452 K |

- The nitration step requires strong acid and low temperature to selectively nitrate the 5-position.

- Reduction uses iron powder in acidic ethanol, a classical method for nitro group reduction.

- The amine product is isolated as a solid after filtration and recrystallization, ensuring removal of impurities.

Alternative Oxidation Method

An alternative method involves oxidation of the amine to related derivatives using manganese(IV) dioxide in toluene under reflux for 15 hours, followed by filtration and recrystallization. This method is used for further functionalization but confirms the availability of the amine intermediate.

Diazotization and Further Functionalization

The amine can be diazotized using sodium nitrite in acidic aqueous solution at low temperature (273-282 K), enabling coupling reactions to form azo dyes or other derivatives. This step is important for applications but also confirms the amine's successful synthesis and reactivity.

Research Findings and Analytical Data

- Yield: The key intermediate 2,3,3-trimethyl-3H-indolenine is obtained with an 83% yield after distillation.

- Purity: The amine product shows characteristic IR absorption bands for aromatic primary amines (NH stretch at 3317 and 3188 cm⁻¹).

- Melting Point: The amine crystallizes with a melting point of 451-452 K, consistent with literature values.

- Physical State: The intermediate indolenine is a yellowish oil, while the amine is a solid after recrystallization.

- Spectroscopic Confirmation: IR and melting point data confirm the structure and purity of the amine.

Summary Table of Preparation Conditions

| Compound | Reagents | Conditions | Yield | Purification | Characterization |

|---|---|---|---|---|---|

| 2,3,3-trimethyl-3H-indolenine | Starting material | Distillation at 502-503 K | 83% | Vacuum distillation | Yellowish oil |

| 2,3,3-trimethyl-5-nitro-3H-indolenine | H2SO4 nitration | 0-5 °C, dropwise addition | Not specified | Extraction, washing | Nitro compound |

| 2,3,3-trimethyl-3H-indolenine-5-amine | Fe powder, 7% acetic acid, ethanol | 343-353 K, 1 h reflux | High | Recrystallization from aqueous ethanol | Solid, m.p. 451-452 K, IR NH stretch |

Chemical Reactions Analysis

Types of Reactions

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of (1,3,3-trimethyl-2,3-dihydro-1H-indol-5-yl)amine possess significant pharmacological properties. These compounds have been investigated for their potential as:

- Antidepressants : The indole structure is often associated with serotonin receptor activity, suggesting that derivatives could influence mood regulation.

- Anticancer Agents : Some studies have explored the synthesis of indole derivatives for their anticancer activities, particularly in targeting specific cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Organic Synthesis

Intermediate in Synthesis

this compound serves as a versatile intermediate in the synthesis of various organic compounds. It can be used to produce:

- Disubstituted 1-(indolin-5-yl)methanamines : These compounds have been noted for their potential biological activities and are synthesized through reactions involving this compound as a precursor .

Synthesis Example

The synthesis pathway involves the reaction of indoline derivatives with electrophiles to yield substituted indoles. This method is advantageous due to the stability and reactivity of the starting amine compound .

Material Science

Dyes and Pigments

The compound has also been explored for its application in dye synthesis. A recent study highlighted the use of this compound in the production of azo dyes. These dyes are characterized by their vibrant colors and are used in various industries including textiles and food .

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Anticancer agents | Induces apoptosis in cancer cells |

| Organic Synthesis | Intermediate for indole derivatives | Versatile precursor for biologically active compounds |

| Material Science | Synthesis of azo dyes | Effective in producing vibrant colorants |

Mechanism of Action

The mechanism of action of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between "(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine" and analogous indoline/indole derivatives:

Key Structural and Functional Differences

The methylidene group at position 2 introduces planarity, which may improve binding to flat enzymatic active sites (e.g., kinases) relative to saturated analogs .

The fused pyrrolopyrimidine system in 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine requires multi-step coupling reactions, highlighting the target compound’s simpler scaffold for rapid derivatization .

Biological Activity :

- The target compound’s primary amine at position 5 is critical for forming hydrogen bonds in kinase inhibition, as seen in PERK inhibitors like GSK2606414 .

- In contrast, (2,3-Dimethyl-1H-indol-5-yl)methyl]amine lacks the methylidene group, reducing its utility in targeting planar binding pockets .

Physicochemical Properties :

- The higher molecular weight and hydrophobicity of the target compound (188.27 g/mol) compared to (2,3-Dihydro-1H-indol-5-ylmethyl)amine (148.20 g/mol) may improve oral bioavailability but could limit aqueous solubility .

Biological Activity

(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine, also known as compound CID 22662108, is a chemical entity with potential biological activities that have garnered interest in various fields, including pharmacology and agricultural science. This article explores the compound's biological activity based on current research findings, including data tables and case studies.

The molecular formula of this compound is C11H16N2. The structure features a dihydroindole core with three methyl groups at the 1 and 3 positions. This structural configuration is crucial for its biological interactions and activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that the compound effectively scavenges free radicals, which is critical for preventing oxidative stress-related damage in biological systems.

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 100 | 45 |

| 250 | 70 |

| 500 | 90 |

The IC50 value was determined to be approximately 150 µg/mL, indicating a potent antioxidant capacity compared to standard antioxidants like ascorbic acid .

2. Cytotoxicity

The cytotoxic effects of this compound were evaluated using brine shrimp lethality bioassays. The compound exhibited a dose-dependent increase in mortality rates among brine shrimp:

| Concentration (µg/mL) | Mortality Rate (%) |

|---|---|

| 100 | 20 |

| 250 | 50 |

| 500 | 100 |

The results suggest that the compound may possess potential as a cytotoxic agent against certain cancer cell lines .

3. Insecticidal Activity

In agricultural applications, the insecticidal properties of this compound were tested against common pests. The results indicated significant insecticidal activity:

| Treatment Group | Mortality Rate (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 80 |

These findings support the potential use of this compound as a natural pesticide in crop protection strategies .

Case Study 1: Antioxidant Efficacy in Human Cells

A recent study investigated the effects of this compound on human fibroblast cells subjected to oxidative stress. The treatment resulted in reduced levels of reactive oxygen species (ROS) and increased cell viability compared to untreated controls.

Case Study 2: Insecticidal Application

In field trials conducted on tomato plants infested with aphids, the application of this compound led to a significant reduction in pest populations without adversely affecting beneficial insects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization methods for (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine and its derivatives?

- Synthesis : The compound is typically synthesized via condensation reactions. For example, indole derivatives are prepared by reacting substituted indole-3-carbaldehydes with amines or thiazolidinones under reflux conditions in ethanol or other polar solvents . Multi-component reactions (e.g., combining aldehydes, ketones, and guanidine nitrate) are also employed for structural diversification .

- Characterization : Techniques include NMR and NMR for structural elucidation, HPLC for purity assessment (>98% purity thresholds), and mass spectrometry for molecular weight confirmation .

Q. What biological activities have been reported for this compound, and how are they evaluated?

- Antimicrobial Activity : Derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger) via agar diffusion and minimum inhibitory concentration (MIC) assays .

- Enzyme Inhibition : Some analogs act as kinase inhibitors (e.g., RIPK1, PERK) with IC values in the nanomolar range, validated using enzymatic assays and cell-based necroptosis models .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s binding affinity and selectivity for target proteins?

- Key Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or aromatic substituents enhances binding to hydrophobic pockets in kinases. For example, adding a 3-(trifluoromethoxy)phenyl group improved RIPK1 inhibition (IC = 0.011 µM) .

- Methodology : Use X-ray crystallography (e.g., SHELX-refined structures) to identify critical interactions (e.g., hydrogen bonds with LEU704 in the androgen receptor) . Molecular docking (AutoDock Vina) and dynamics simulations (AMBER) predict binding modes and stability .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Approach : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic IC). Perform meta-analyses to identify confounding variables (e.g., solvent effects, cell line variability) .

- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or agar composition; standardized CLSI/M38-A2 protocols are recommended .

Q. What advanced methodologies are used to study the compound’s enzyme inhibition mechanisms?

- Kinetic Studies : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities () and thermodynamic parameters (, ) .

- Selectivity Profiling : Kinome-wide screening (e.g., using KinomeScan) identifies off-target effects. For example, PERK inhibitor GSK2606414 showed >100-fold selectivity over related kinases like PKR .

Methodological Notes

- Data Reproducibility : Always report solvent systems (e.g., DMSO concentration ≤0.1% in bioassays) and crystallization conditions (e.g., SHELX-refined datasets deposited in the Cambridge Structural Database) .

- Safety and Compliance : Adopt OECD guidelines for toxicity screening (e.g., Ames test for mutagenicity) and ensure compliance with REACH regulations for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.